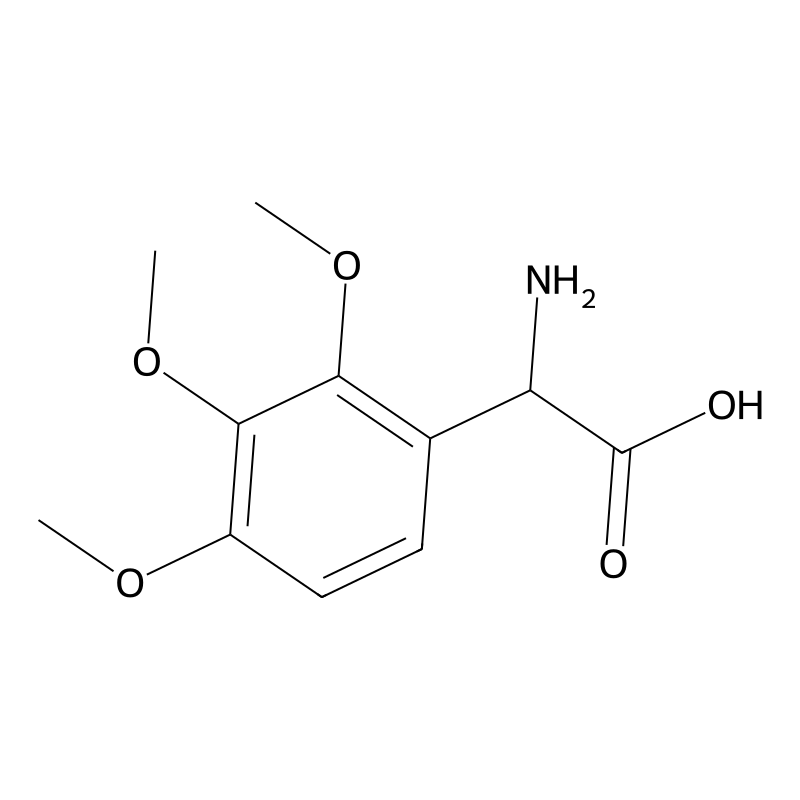Amino-(2,3,4-trimethoxy-phenyl)-acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Scientific databases and vendor listings primarily focus on providing the compound's basic information, including its structure, Chemical Abstracts Service Registry Number (CASRN), and availability from chemical suppliers [, , ].
- There is no mention of its use in any published scientific research articles through a preliminary search of scientific databases.
Amino-(2,3,4-trimethoxy-phenyl)-acetic acid is an organic compound characterized by a molecular formula of and a molecular weight of 241.24 g/mol. This compound features an amino group attached to a phenyl ring that is substituted with three methoxy groups located at the 2, 3, and 4 positions. The unique arrangement of these substituents contributes to its distinct chemical properties and potential biological activities .
- Oxidation: This compound can be oxidized to form quinones using agents such as potassium permanganate or chromium trioxide.
- Reduction: The amino group can be reduced to hydroxylamine or a hydroxyl group using hydrogen gas in the presence of palladium on carbon.
- Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution, utilizing nucleophiles like sodium methoxide or sodium ethoxide .
Major Products- Oxidation Products: Quinones and other oxidized derivatives.
- Reduction Products: Hydroxylamine and hydroxyl derivatives.
- Substitution Products: Various substituted phenylacetic acids.
Research indicates that Amino-(2,3,4-trimethoxy-phenyl)-acetic acid exhibits significant biological activity. It has been studied for its potential effects on enzyme inhibition and receptor binding, which may lead to therapeutic applications in treating inflammation and cancer. Its mechanism of action involves interaction with specific molecular targets, modulating signal transduction pathways, and affecting cellular responses .
The synthesis of Amino-(2,3,4-trimethoxy-phenyl)-acetic acid typically involves several steps:
- Starting Material: The process begins with commercially available 2,3,4-trimethoxybenzaldehyde.
- Formation of Intermediate: The aldehyde is converted to a nitrile through reaction with hydroxylamine hydrochloride and sodium acetate.
- Reduction: The nitrile is then reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.
- Acylation: Finally, the amine undergoes acylation with chloroacetic acid to yield the desired compound.
Industrial production methods mirror these laboratory techniques but are optimized for higher yields and efficiency through continuous flow reactors .
Amino-(2,3,4-trimethoxy-phenyl)-acetic acid has diverse applications across various fields:
- Chemistry: Serves as a building block for synthesizing more complex organic molecules.
- Biology: Investigated for its effects on biological systems and potential therapeutic properties.
- Medicine: Explored for anti-inflammatory and anticancer activities.
- Industry: Utilized in the production of pharmaceuticals and agrochemicals .
The interaction studies of Amino-(2,3,4-trimethoxy-phenyl)-acetic acid reveal its ability to inhibit enzyme activity by binding to active or allosteric sites. This interaction alters enzyme function and modulates cellular signaling pathways. Such studies are crucial for understanding its potential therapeutic roles and guiding further research into its pharmacological properties .
Amino-(2,3,4-trimethoxy-phenyl)-acetic acid can be compared with several similar compounds:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 2,3,4-Trimethoxyphenylacetic acid | Lacks the amino group | Different reactivity and biological activity |
| Amino-(2,4,5-trimethoxy-phenyl)-acetic acid | Different substitution pattern on the phenyl ring | Variations in properties and applications |
Uniqueness
The uniqueness of Amino-(2,3,4-trimethoxy-phenyl)-acetic acid lies in its specific arrangement of methoxy groups combined with the amino group. This configuration not only influences its chemical reactivity but also enhances its potential biological activities compared to related compounds .








